3-[4-(2,4-Dioxo-1,3-thiazolidin-5-yl)-2-ethoxyphenoxy]propanoic acid
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Overview
Description
3-[4-(2,4-Dioxo-1,3-thiazolidin-5-yl)-2-ethoxyphenoxy]propanoic acid is a complex organic compound that features a thiazolidine ring, a phenoxy group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2,4-Dioxo-1,3-thiazolidin-5-yl)-2-ethoxyphenoxy]propanoic acid typically involves multiple steps, starting with the preparation of the thiazolidine ring. One common method involves the reaction of a suitable amine with a carbonyl compound in the presence of sulfur to form the thiazolidine ring . The phenoxy group is then introduced through an etherification reaction, where an ethoxy group is attached to the phenol derivative . Finally, the propanoic acid moiety is added through a carboxylation reaction .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Green chemistry approaches, such as the use of microwave irradiation and solvent-free conditions, can also be employed to enhance the efficiency and sustainability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-[4-(2,4-Dioxo-1,3-thiazolidin-5-yl)-2-ethoxyphenoxy]propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
3-[4-(2,4-Dioxo-1,3-thiazolidin-5-yl)-2-ethoxyphenoxy]propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[4-(2,4-Dioxo-1,3-thiazolidin-5-yl)-2-ethoxyphenoxy]propanoic acid involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. The phenoxy group may also play a role in binding to biological targets, enhancing the compound’s overall efficacy . The exact pathways and molecular targets involved are still under investigation, but the compound’s unique structure suggests multiple modes of action .
Comparison with Similar Compounds
Similar Compounds
- (2,4-Dioxo-1,3-thiazolidin-5-yl)acetic acid
- 2-(2,4-Dioxo-1,3-thiazolidin-5-yl)acetamides
- Thiazolidine derivatives
Uniqueness
3-[4-(2,4-Dioxo-1,3-thiazolidin-5-yl)-2-ethoxyphenoxy]propanoic acid is unique due to the combination of its thiazolidine ring, phenoxy group, and propanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
91122-98-4 |
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Molecular Formula |
C14H15NO6S |
Molecular Weight |
325.34 g/mol |
IUPAC Name |
3-[4-(2,4-dioxo-1,3-thiazolidin-5-yl)-2-ethoxyphenoxy]propanoic acid |
InChI |
InChI=1S/C14H15NO6S/c1-2-20-10-7-8(12-13(18)15-14(19)22-12)3-4-9(10)21-6-5-11(16)17/h3-4,7,12H,2,5-6H2,1H3,(H,16,17)(H,15,18,19) |
InChI Key |
BOVDKKSOESKESV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=O)NC(=O)S2)OCCC(=O)O |
Origin of Product |
United States |
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